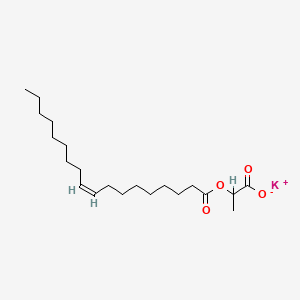

Potassium 1-carboxylatoethyl oleate

説明

特性

CAS番号 |

94313-72-1 |

|---|---|

分子式 |

C21H37KO4 |

分子量 |

392.6 g/mol |

IUPAC名 |

potassium;2-[(Z)-octadec-9-enoyl]oxypropanoate |

InChI |

InChI=1S/C21H38O4.K/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24);/q;+1/p-1/b11-10-; |

InChIキー |

PWYPOTKOOMYHCQ-GMFCBQQYSA-M |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)[O-].[K+] |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)[O-].[K+] |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation

Precursor Derivatization Strategies for Oleic Acid Modifications

The initial phase in the synthesis of Potassium 1-carboxylatoethyl oleate (B1233923) is the derivatization of oleic acid to integrate the carboxylatoethyl moiety. This is primarily achieved through esterification, a fundamental reaction in organic chemistry.

Esterification Pathways for Carboxylatoethyl Moiety Integration

The integration of the carboxylatoethyl group onto the oleic acid backbone is accomplished through esterification, specifically by reacting oleic acid with lactic acid. This reaction forms an oleoyl (B10858665) lactylate. The process involves the reaction of the carboxylic acid group of oleic acid with the hydroxyl group of lactic acid, creating an ester linkage. The water produced during this reversible reaction is typically removed to drive the reaction to completion. wikipedia.org

An alternative pathway involves the use of dilactide, a cyclic dimer of lactic acid, which can react with a compound containing a hydroxyl group, such as a fatty acid, in the presence of a source of alkalinity to form lactylates. google.comgoogle.com This method may offer advantages in terms of reaction kinetics and the potential for higher yields of specific lactylate isomers. google.com

Investigation of Catalytic Systems in Ester Synthesis

The efficiency of the esterification of oleic acid is highly dependent on the catalytic system employed. A range of catalysts, from traditional mineral acids to more sustainable biocatalysts, have been investigated for their efficacy in promoting the synthesis of fatty acid esters.

Traditionally, strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have been used to catalyze Fischer esterification reactions. researchgate.net While effective, these catalysts are associated with issues such as reactor corrosion and the generation of waste from neutralization steps. mdpi.com Lewis acids, like tin(II) chloride (SnCl₂), have been explored as alternatives, demonstrating comparable activity to mineral acids with the benefit of being less corrosive. mdpi.comresearchgate.net

In recent years, there has been a significant shift towards heterogeneous and green catalysts. Solid acid catalysts, such as organophosphonic acid-functionalized silica, offer the advantage of easy separation from the reaction mixture and potential for reuse. nih.gov Amphiphilic acid catalysts like 4-dodecylbenzenesulfonic acid (DBSA) have shown effectiveness in promoting esterification at milder temperatures. mdpi.com

Enzymatic catalysis, particularly using lipases, represents a key green chemistry approach. acs.org Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), can catalyze the esterification of fatty acids under mild conditions, leading to high yields and minimizing by-product formation. nih.govmdpi.comnih.gov The use of enzymes aligns with the principles of sustainable chemistry by offering high selectivity and operating in environmentally benign conditions. rsc.orgcsic.es

Interactive Data Table: Comparison of Catalytic Systems for Oleic Acid Esterification

| Catalyst System | Catalyst Type | Reaction Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | ~65 | Several hours | High | mdpi.comresearchgate.net |

| Tin(II) Chloride (SnCl₂) | Homogeneous Lewis Acid | ~65 | Several hours | >95% | mdpi.comresearchgate.net |

| Organophosphonic acid-functionalized silica | Heterogeneous Acid | ~112 | 10 hours | ~77% | nih.gov |

| 4-dodecylbenzenesulfonic acid (DBSA) | Homogeneous Acid | 40-60 | 4 hours | >90% | mdpi.com |

| Immobilized Lipase (Novozym 435) | Biocatalyst | 40-50 | 5 minutes - 72 hours | >95% | mdpi.comresearchgate.net |

Mechanistic Investigations of Salt Formation with Potassium

Following the esterification to form the oleoyl lactylate intermediate, the next critical step is the formation of the potassium salt. This is achieved through a neutralization reaction with a potassium base.

Reaction Kinetics and Thermodynamics of Neutralization

The formation of Potassium 1-carboxylatoethyl oleate from its acidic precursor (oleoyl lactic acid) is an acid-base neutralization reaction. This reaction involves treating the carboxylic acid group of the lactyl moiety with a potassium base, typically potassium hydroxide (B78521) (KOH). libretexts.orgresearchgate.net

Neutralization reactions between strong bases like KOH and carboxylic acids are generally rapid and exothermic. cbseacademic.nic.in The kinetics are typically second-order, with the rate being dependent on the concentration of both the carboxylic acid and the hydroxide ions. iitk.ac.in The release of heat (exothermic nature) is a characteristic of the formation of water and a stable salt from an acid and a base. cbseacademic.nic.in

Influence of Reaction Conditions on Product Purity and Yield

The conditions under which the neutralization or saponification is carried out have a significant impact on the final product's purity and yield. Key parameters include temperature, concentration of the base, and the presence of water.

Temperature: Increasing the reaction temperature generally increases the rate of saponification. iitk.ac.inresearchgate.net However, excessively high temperatures can lead to side reactions, potentially affecting the purity of the final product. researchgate.net

Water Content: The presence of water is necessary for the hydrolysis of triglycerides in traditional soap making. researchgate.net In the context of neutralizing the oleoyl lactylate, controlling the water content is crucial to prevent the undesired hydrolysis of the ester bond. researchgate.net

Careful control of these parameters is essential to ensure a high yield of this compound with minimal by-products. researchgate.net

Interactive Data Table: Influence of Reaction Conditions on Neutralization/Saponification

| Parameter | Condition | Effect on Yield/Purity | Reference |

| Temperature | Increased | Increases reaction rate but may promote side reactions if too high. | iitk.ac.inresearchgate.net |

| Base Concentration | Increased | Increases reaction rate but excess can lead to ester hydrolysis, reducing purity. | iitk.ac.inresearchgate.net |

| Water Content | High | Can promote undesirable hydrolysis of the ester linkage, reducing yield. | researchgate.net |

| Reactant Purity | High | Leads to a higher quality and purity of the final soap product. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. rsc.org The production of this compound can be made more sustainable through several strategies.

The use of enzymatic catalysts, such as lipases, for the initial esterification step is a prime example of a green chemistry approach. acs.orgcsic.es Enzymes operate under mild temperature and pH conditions, reduce energy consumption, and exhibit high specificity, which minimizes the formation of by-products. mdpi.comnih.gov This can lead to cleaner reaction profiles and reduce the need for extensive purification steps.

Furthermore, conducting reactions in solvent-free systems or using green solvents is another key aspect of sustainable synthesis. researchgate.netcsic.es For instance, the enzymatic synthesis of oleyl oleate has been successfully carried out with high yields in short reaction times without the use of harmful organic solvents. researchgate.net The raw materials themselves, oleic acid derived from vegetable oils and lactic acid produced through fermentation, are from renewable feedstocks, which is a fundamental principle of green chemistry. wikipedia.orgrsc.org The development of catalytic systems that are recyclable, such as heterogeneous catalysts, also contributes to a more sustainable process by reducing waste. rsc.org

Novel Derivatization Beyond the 1-Carboxylatoethyl Moiety

The versatile chemical structure of oleic acid, with its carboxylic acid group and a double bond, allows for a wide range of derivatization reactions. These modifications can impart novel functionalities, leading to the development of advanced materials.

The sulfation of oleic acid and its esters introduces a highly polar sulfate (B86663) group, creating anionic surfactants with applications in various industries. The sulfation can be achieved by reacting oleic acid or its methyl ester with a sulfonating agent, such as sulfur trioxide (SO₃) or sulfuric acid (H₂SO₄). researchgate.nete3s-conferences.org

The reaction of methyl oleate with gaseous SO₃, typically diluted with an inert gas, leads to the formation of α-sulfonated fatty acid methyl esters. researchgate.netgoogle.com This process requires careful control of the reaction temperature to minimize side reactions and discoloration. google.com Following sulfonation, the acidic product is neutralized with a base, such as sodium hydroxide or potassium hydroxide, to yield the corresponding sulfonate salt. google.comchembk.com The synthesis of sulfated oleic acid amides has also been reported, where oleic acid is first converted to an aminoalcohol amide, followed by sulfation with sulfuric acid. researchgate.net

| Reactant | Sulfonating Agent | Product | Key Reaction Details | Reference |

| Methyl Oleate | Gaseous Sulfur Trioxide (SO₃) | α-Sulfonated methyl oleate | Reaction temperature control is crucial (15-90°C). | researchgate.netgoogle.com |

| Oleic Acid | Gaseous Sulfur Trioxide (SO₃) | Sulfonated oleic acid | Continuous process, molar ratio of oleic acid to SO₃ is critical. | google.com |

| Polyglycerol Oleate | Sulfuric Acid (H₂SO₄) | Sulfonated polyglycerol oleate | Reaction at 80°C for 4 hours, followed by neutralization. | e3s-conferences.org |

| Oleic Acid Aminoalcohol Amide | Sulfuric Acid (H₂SO₄) | Sulfated oleic acid amide | Two-step process: amidation followed by sulfation. | researchgate.net |

The carbon-carbon double bond in the oleic acid backbone is a prime site for functionalization to create monomers for polymerization and the development of advanced materials. aocs.org

One common strategy is the epoxidation of the double bond, followed by ring-opening polymerization to produce polyesters. umn.edu This chemoenzymatic approach can utilize lipases for the epoxidation step, offering a green alternative to traditional chemical methods. The resulting polyesters can be designed to be biodegradable and have potential applications as stable biomaterials. umn.edu

Another avenue is the dimerization or polymerization of oleic acid through its double bond, often facilitated by catalysts like montmorillonite (B579905) clay. google.comtue.nl This process can yield a mixture of dimeric and higher polymeric fatty acids, which can be used as building blocks for various polymers. Furthermore, the double bond can undergo various addition reactions, such as radical additions and transition metal-catalyzed reactions, to introduce new functional groups and create branched-chain fatty compounds with unique properties. aocs.org For instance, oleic acid has been used as a starting material for self-healing and reprocessable elastomers by incorporating dynamic disulfide bonds into the polymer structure. nih.gov

| Functionalization Method | Intermediate/Monomer | Resulting Material/Application | Reference |

| Epoxidation & Polymerization | Oleic acid epoxide | Linear and crosslinked polyesters for biomaterials | umn.edu |

| Dimerization/Polymerization | Dimer and trimer acids | Building blocks for thermoset polymers | google.comresearchgate.net |

| Dynamic Covalent Chemistry | Oleic acid-based diester with disulfide bonds | Self-healing and reprocessable elastomers, adhesives | nih.gov |

| Grafting onto Polymers | Oleic acid grafted onto mPEG-PEI | Nanomicelles for drug delivery | nih.gov |

Advancements in Material Science: A Focus on this compound

This compound, a specialized oleate derivative, is gaining attention in material science and engineering research for its unique properties as a surfactant and stabilizer. This article explores its applications in nanomaterial synthesis, polymeric systems, and industrial formulations, highlighting its role in enhancing material performance and stability.

Biochemical and Bioactive Research Investigations

Antimicrobial and Antiviral Activity Mechanisms

Research into the bioactivity of potassium oleate (B1233923) has revealed significant antiviral properties, particularly against enveloped viruses like influenza. The mechanisms of action are multifaceted, involving direct interactions with viral components that lead to inactivation.

The influenza virion is encased in a lipid bilayer envelope embedded with crucial surface proteins, including hemagglutinin (HA) and neuraminidase (NA). nih.govplos.org While it is a common hypothesis that surfactants inactivate such viruses by dissolving the lipid envelope through hydrophobic interactions, studies indicate this is not the primary mechanism for potassium oleate. nih.govplos.org

Investigations using isothermal titration calorimetry (ITC) have shown that the interaction between some surfactants, like sodium laureth sulfate (B86663) (LES), and the influenza virus is endothermic (positive enthalpy change, ΔH), which is characteristic of a hydrophobic interaction. nih.govdoaj.org However, this hydrophobic interaction alone demonstrates weak antiviral effects. nih.gov In contrast, the interaction of potassium oleate with the influenza virus is strongly exothermic (negative ΔH), indicating a different, more potent mechanism of inactivation is at play. nih.govdoaj.org This suggests that the primary mode of action is not the general disruption of the viral membrane but a more specific and attractive interaction between the surfactant molecule and the viral spike proteins. nih.govnih.gov

The primary target for potassium oleate's antiviral activity against the influenza virus has been identified as the hemagglutinin (HA) protein. nih.govnih.gov The HA protein is essential for the virus's ability to bind to and infect host cells. nih.gov Research has demonstrated a strong, attractive interaction between potassium oleate and the HA proteins on the viral envelope. nih.gov

This interaction is electrical in nature, occurring between the anionic carboxylate group of the oleate molecule and positively charged regions of the HA protein. researchgate.net ITC measurements confirm this attractive interaction, showing a significant negative enthalpy change (ΔH) when potassium oleate is mixed with both whole virus particles and isolated HA proteins. nih.govresearchgate.net This exothermic interaction indicates a rapid and strong binding event. nih.gov By binding to and complexing with HA, potassium oleate effectively neutralizes the protein's function, thereby preventing the virus from attaching to host cells and initiating infection. nih.govnih.gov

To contextualize the efficacy of potassium oleate, comparative studies have been conducted against other common anionic surfactants, namely sodium lauryl sulfate (SDS) and sodium laureth sulfate (LES). In studies using both human (H3N2) and avian (H5N3) influenza virus strains, potassium oleate demonstrated markedly superior virucidal activity. nih.govplos.orgnih.gov

At a concentration of 3.5 mmol/L, potassium oleate reduced the infectivity of the H3N2 influenza virus by more than 4 logs. nih.govnih.gov Under the same conditions, SDS and LES produced a reduction of 1 log or less. nih.govnih.gov These findings highlight the exceptional effectiveness of potassium oleate in inactivating the influenza virus compared to other anionic surfactants.

Table 1: Comparative Virucidal Efficacy Against Influenza A (H3N2) This table is interactive. You can sort and filter the data.

| Surfactant | Concentration (mmol/L) | Reduction in Infectivity (log) |

|---|---|---|

| Potassium Oleate (C18:1) | 3.5 | > 4.0 |

| Sodium Lauryl Sulfate (SDS) | 3.5 | ≤ 1.0 |

The difference in efficacy is further explained by thermodynamic analysis of the surfactant-virus interactions. The interaction between potassium oleate and the virus is strongly exothermic, with a much higher negative ΔH value than that observed for SDS, indicating a stronger electrical interaction. nih.govdoaj.org The interaction for LES is endothermic, indicating a weaker hydrophobic interaction. nih.govdoaj.org This confirms that the potent antiviral effect of potassium oleate is driven by its strong electrical attraction to the viral HA proteins. nih.gov

Table 2: Thermodynamic Profiles of Surfactant-Virus Interactions This table is interactive. You can sort and filter the data.

| Surfactant System | Enthalpy Change (ΔH) | Type of Interaction |

|---|---|---|

| Potassium Oleate (C18:1) - Virus | Negative | Exothermic (Electrical) |

| Sodium Lauryl Sulfate (SDS) - Virus | Negative | Exothermic (Electrical) |

Enzymatic Interactions and Biocatalysis

The chemical structure of potassium oleate, as a salt of a long-chain unsaturated fatty acid, makes it relevant to the field of biocatalysis, particularly in reactions involving lipases.

Lipases are versatile enzymes that catalyze the hydrolysis of triglycerides and can also mediate synthesis reactions like esterification and transesterification. scielo.br Oleic acid and its derivatives are well-established substrates for a wide range of lipase-catalyzed reactions. scielo.brresearchgate.netresearchgate.net For instance, lipases are used for the enzymatic synthesis of glycerides from glycerol and oleic acid and to catalyze acidolysis of oils with oleic acid to modify their composition. scielo.brresearchgate.net

Given that potassium oleate is a salt of oleic acid, it can serve as a source of the oleate moiety in such reactions. In certain systems, such as microemulsions, the substrate itself (e.g., oleic acid/sodium oleate) can act as the surfactant, creating the necessary interface for the lipase to function. This indicates that potassium oleate could play a dual role in a biocatalytic system as both a substrate source and a surface-active agent to facilitate the reaction.

The influence of surfactants and fatty acid salts on enzyme stability and activity in bioreactors is complex and context-dependent. While potassium oleate can be a substrate, its nature as a charged, surface-active molecule means it can also directly impact the biocatalyst.

Fatty acid salts may lead to enzyme inhibition. nih.gov This can occur through conformational changes induced by electrostatic attraction between the anionic headgroup of the oleate and charged sites on the lipase surface. nih.gov Furthermore, in microbial systems used for lipase production, the presence of long-chain fatty acids like oleic acid can sometimes repress enzyme expression and secretion. scielo.br

Conversely, under certain conditions, particularly in non-aqueous or low-water systems typical of bioreactors designed for ester synthesis, additives like fatty acids have been shown to improve enzyme performance and stability. The presence of such compounds can help maintain the essential layer of water around the enzyme that is necessary for its catalytic function in an otherwise organic medium. Therefore, the impact of potassium oleate on lipase stability in a bioreactor setting would depend heavily on the specific enzyme, the reaction medium (aqueous vs. non-aqueous), and its concentration.

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography is indispensable for separating Potassium 1-carboxylatoethyl oleate (B1233923) from raw materials, by-products, and impurities, ensuring a precise understanding of the sample's composition.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the analysis of fatty acids and their derivatives. aocs.org In this method, the separation is based on the hydrophobic interactions between the long alkyl chain of the oleate moiety and a nonpolar stationary phase, typically an octadecylsilyl (ODS or C18) column. aocs.org

The mobile phase is generally a polar solvent mixture, such as acetonitrile (B52724) and water. alquds.edu For a compound like Potassium 1-carboxylatoethyl oleate, the elution profile is influenced by both the long hydrophobic oleate tail and the polar carboxylatoethyl head group. While the long carbon chain promotes retention on the nonpolar column, the ionic carboxylate and the ester group increase its polarity, leading to earlier elution compared to non-polar lipids like triolein. researchgate.net Detection is commonly achieved using a UV detector, especially if the fatty acid is derivatized, or more advanced detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. aocs.orgalquds.edu This technique is highly effective for quantifying purity and separating the target compound from precursors like oleic acid or other fatty acid salts. taylorfrancis.com

| Parameter | Typical Conditions for Oleate Analysis |

| Stationary Phase | Octadecylsilyl (ODS, C18) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Detector | UV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |

| Principle | Separation based on hydrophobicity; longer alkyl chains and fewer polar groups lead to longer retention times. |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a definitive tool for the structural analysis of oleate derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of ionic and polar molecules like this compound, typically in negative ion mode ([M-K]⁻). lipidmaps.org

High-resolution mass spectrometry can provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used for detailed structural elucidation. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For an oleate derivative, fragmentation can reveal information about the fatty acid chain length and the position of the double bond. lipidmaps.org The fragmentation of the carboxylatoethyl group would also produce specific ions, allowing for the complete confirmation of the molecule's structure. This method is highly sensitive and specific, making it invaluable for identifying the compound and any related impurities in complex mixtures. mdpi.com

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopy provides critical insights into the molecular structure of this compound by probing the vibrations of chemical bonds and the environment of atomic nuclei.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure.

Key expected peaks include:

C-H Stretching: Strong bands around 2854 cm⁻¹ and 2928 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the methylene (B1212753) (CH₂) groups in the long alkyl chain. acs.org

Ester Carbonyl (C=O) Stretching: A strong absorption band typically found in the range of 1735-1750 cm⁻¹, confirming the presence of the ester functional group. mdpi.com

Carboxylate (COO⁻) Stretching: An intense, broad band for the asymmetric carboxylate stretch around 1560 cm⁻¹. acs.org This is a key indicator of the deprotonated carboxylic acid salt.

C=C Stretching: A weaker band around 1650 cm⁻¹ for the carbon-carbon double bond in the oleate chain.

C-O Stretching: Bands in the 1170-1250 cm⁻¹ region associated with the C-O bonds of the ester group. mdpi.com

Analysis of these peaks confirms the presence of the oleate backbone, the ester linkage, and the potassium carboxylate salt moiety. researchgate.netresearchgate.net

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| Alkyl C-H Stretch | ~2854 - 2928 |

| Ester C=O Stretch | ~1735 - 1750 |

| Carboxylate O-C-O Asymmetric Stretch | ~1560 |

| Alkene C=C Stretch | ~1650 |

| Ester C-O Stretch | ~1170 - 1250 |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for unambiguous molecular structure determination. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of this compound.

In a ¹H NMR spectrum, characteristic signals would include:

Olefinic Protons (-CH=CH-): A multiplet around 5.3 ppm, which is a signature feature of the double bond in the oleate chain. researchgate.net

Terminal Methyl Protons (-CH₃): A triplet at approximately 0.88 ppm.

Alkyl Methylene Protons (-(CH₂)n-): A large, broad signal around 1.2-1.6 ppm.

Protons adjacent to the ester and carboxylate groups: Signals for the -CH₂-COO- and -CH-COO- protons would appear further downfield, typically in the 2.2-4.5 ppm range, due to the deshielding effect of the electronegative oxygen atoms. researchgate.net

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in the molecule. Key resonances would include those for the carboxylate and ester carbonyl carbons (typically >170 ppm), the olefinic carbons (~130 ppm), and the various aliphatic carbons along the chain. nih.gov Together, ¹H and ¹³C NMR data allow for a complete assignment of the molecule's constitution. acs.org

| Proton / Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -C H=C H- | ~5.3 | ~130 |

| -C H₃ | ~0.88 | ~14 |

| -(C H₂)n- | ~1.2 - 1.6 | ~22 - 34 |

| -C H₂-COO- | ~2.2 - 2.5 | ~34 - 45 |

| C =O (Ester/Carboxylate) | - | >170 |

Rheological Characterization of Formulations

The rheological properties of aqueous solutions containing this compound are critical for understanding their performance in applications such as cleansers, emulsifiers, or lubricants. As an anionic surfactant, it is expected to self-assemble into micelles above a certain concentration, significantly impacting the solution's viscosity and viscoelasticity.

Studies on analogous surfactants, such as potassium oleate, show that as the concentration increases beyond the point of micelle formation, the viscosity of the solution can increase dramatically. researchgate.netresearchgate.net This is often due to the formation of long, entangled, wormlike micelles that create a transient polymer-like network in the solution. researchgate.net Rheological measurements, typically performed with a rotational rheometer, can quantify properties like:

Shear Viscosity: How the solution's resistance to flow changes with applied shear rate. Surfactant solutions often exhibit shear-thinning behavior.

Storage Modulus (G') and Loss Modulus (G''): These parameters, determined through oscillatory measurements, describe the elastic and viscous components of the fluid's behavior, respectively. For a viscoelastic solution, a crossover point where G' = G'' can be observed, and the frequency at this point is related to the relaxation time of the micellar network. researchgate.net

The rheological profile is highly dependent on concentration, temperature, and the presence of other components like salts or polymers. researchgate.net For instance, research on potassium oleate shows that increasing concentration leads to a significant increase in viscosity and the development of gel-like, viscoelastic properties. researchgate.netresearchgate.net

| Concentration of Potassium Oleate (wt %) | Zero-Shear Viscosity (η₀) at 20°C (Pa·s) | Rheological Behavior |

| < 1% | Low | Newtonian or near-Newtonian |

| 1 - 3% | Increases significantly | Viscoelastic, shear-thinning |

| > 3% | Very High | Gel-like, strong viscoelastic network |

Data adapted from studies on the analogous compound potassium oleate for illustrative purposes. researchgate.net

Viscosity Measurements in Aqueous Solutions

The rheological properties of aqueous solutions of this compound are critical for its application in various formulations. Viscosity measurements provide insights into the molecular interactions and structural arrangements of the surfactant in water.

The viscosity of aqueous solutions containing potassium salts of fatty acid derivatives, such as potassium oleate, is known to be highly dependent on concentration. At low concentrations, these solutions typically exhibit viscosity close to that of water. However, as the concentration increases beyond a critical point, a dramatic rise in viscosity is often observed. This significant increase is attributed to the formation and overlap of cylindrical or worm-like micelles, which entangle to form a network structure.

In the case of related surfactants, studies have shown that viscosity can increase by several orders of magnitude with increasing concentration. At very high concentrations, these solutions can form gel-like structures. The presence of electrolytes, such as potassium chloride (KCl), can further influence the viscosity, with studies on similar compounds showing a peak in viscosity at a certain salt concentration.

Temperature also plays a crucial role in the viscosity of these surfactant solutions. Generally, an increase in temperature leads to a significant decrease in viscosity. This is often due to a shortening of the micellar chains at higher temperatures, which reduces the extent of entanglement.

Table 1: General Influence of Factors on the Viscosity of Aqueous Solutions of Potassium Fatty Acid Derivatives

| Factor | Effect on Viscosity | Rationale |

| Increasing Concentration | Significant Increase | Formation and entanglement of micelles. |

| Increasing Temperature | Significant Decrease | Reduction in micellar length and entanglement. |

| Addition of Electrolytes | Can Increase or Decrease | Affects micelle formation and structure. |

Note: This table represents generalized findings for potassium salts of fatty acid derivatives, which are expected to be indicative of the behavior of this compound.

Interfacial Tension Studies

The efficacy of this compound as an emulsifier is fundamentally linked to its ability to reduce the interfacial tension between oil and water phases. Interfacial tension studies are therefore essential to quantify this key property.

Surfactants, by their amphiphilic nature, position themselves at the oil-water interface, which lowers the energy of the system and facilitates the formation of an emulsion. The measurement of interfacial tension is typically performed using techniques like tensiometry.

For related potassium salts of fatty acids, such as potassium laurate, it has been demonstrated that increasing the surfactant concentration in an aqueous solution leads to a decrease in surface tension until the critical micelle concentration (CMC) is reached, after which it remains relatively constant. This behavior is characteristic of surfactants and is expected for this compound. The presence of different electrolytes in the aqueous phase can also modulate the interfacial tension.

Microscopic and Imaging Techniques for Emulsion Structure

To understand the performance of this compound in stabilizing emulsions, it is vital to visualize the structure of the resulting dispersions. Microscopic and imaging techniques provide direct insight into the morphology of the emulsion, including droplet size, distribution, and the nature of the stabilizing interfacial film.

Techniques such as confocal laser scanning microscopy (CLSM) and transmission electron microscopy (TEM), particularly cryo-TEM, are powerful tools for this purpose. CLSM allows for the three-dimensional visualization of the emulsion structure, often using fluorescent dyes to distinguish between the oil and water phases. This can reveal the distribution of oil droplets within the continuous aqueous phase.

Cryo-TEM, on the other hand, provides high-resolution images of the emulsion at a nanoscale. By rapidly freezing the sample, the native structure of the emulsion is preserved, allowing for the visualization of individual droplets and the interfacial layer formed by the surfactant molecules. These images can reveal details about the formation of lamellar liquid crystalline phases at the interface, which contribute significantly to emulsion stability. In studies of related emulsifiers, microscopy has been used to observe the formation of multilamellar structures and vesicles in aqueous dispersions.

Environmental Fate and Green Chemistry Principles in Practice

Biodegradation Pathways and Mechanisms

Biodegradation is the breakdown of organic matter by microorganisms, a key process in the removal of chemicals from the environment.

Potassium oleate (B1233923) is recognized as a readily biodegradable substance. ewg.orgatamanchemicals.compcc.eu Studies following the Organisation for Economic Co-operation and Development (OECD) 301 guidelines are standard for assessing ready biodegradability. oecd.orgaropha.com These tests measure the conversion of the test substance to carbon dioxide, dissolved organic carbon removal, or oxygen consumption over a 28-day period. oecd.orgaropha.com A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the test. oecd.org The European Union Ecolabel program also reports that potassium oleate is readily biodegradable and can also be degraded under anaerobic conditions. ewg.org

The general aerobic degradation pathway for fatty acids like oleic acid involves the beta-oxidation of the alkyl chain, which sequentially shortens the carbon chain. wikipedia.org In the presence of oxygen, the double bond in oleic acid can also be a site of oxidative attack. wikipedia.org Ultimately, these pathways lead to the formation of carbon dioxide and water. rivm.nl

| Test Guideline | Conclusion | Supporting Information |

|---|---|---|

| OECD 301 Series (General) | Readily Biodegradable | These tests are the standard for assessing ready biodegradability in aquatic environments. oecd.orgaropha.com |

| EU Ecolabel | Readily Biodegradable | Also reported to be anaerobically degradable. ewg.org |

Several environmental factors can influence the rate at which potassium oleate and other fatty acids biodegrade. These include:

Temperature: Generally, microbial activity and, consequently, biodegradation rates increase with temperature up to an optimal point.

pH: The pH of the environment can affect both the availability of the fatty acid and the activity of the degrading microorganisms.

Oxygen Availability: Aerobic degradation is typically faster than anaerobic degradation. wikipedia.org The presence of oxygen is crucial for the complete mineralization of the compound.

Microbial Population: The presence of a diverse and adapted microbial community is essential for efficient biodegradation.

Salinity: Changes in salinity can impact the microbial communities responsible for degradation and the physical state of the fatty acid. uri.edu

Adsorption: The adsorption of fatty acids to sediment and soil particles can affect their bioavailability to microorganisms. uri.edu

The primary byproducts of complete aerobic biodegradation are carbon dioxide and water. rivm.nl Under anaerobic conditions, methane can also be a byproduct. nih.gov Incomplete degradation could potentially lead to the formation of smaller organic acids.

Environmental Distribution and Adsorption Studies

The distribution of a chemical in the environment is governed by its physical and chemical properties and its interactions with different environmental compartments.

Potassium oleate, being a salt of a long-chain fatty acid, will dissociate in water into the potassium cation and the oleate anion. The oleate anion can then interact with sediments and soil. The extent of this adsorption is influenced by several factors:

Organic Matter Content: Soils and sediments with higher organic matter content tend to show a higher adsorption capacity for organic compounds like oleates. usgs.govmdpi.com The organic matter acts as a partition medium for the hydrophobic alkyl chain of the oleate. usgs.gov

Clay Mineralogy: The type of clay minerals present in the soil or sediment can influence adsorption. uri.edu

pH: The pH can affect the surface charge of both the adsorbent (soil/sediment) and the adsorbate (oleate), thereby influencing the adsorption process.

Cation Exchange Capacity (CEC): The presence of cations like calcium and magnesium in the water can lead to the formation of less soluble calcium and magnesium oleates, which can precipitate or adsorb more readily to surfaces. heraproject.com

Studies on fatty acids have shown that they can be physically bound to clay minerals through weak van der Waals forces and hydrogen bonds. uri.edu The adsorption process is a key factor in the environmental fate of oleates, as it can reduce their concentration in the water column and their bioavailability for degradation. usgs.gov

Environmental partitioning models are used to predict the distribution of a chemical in different environmental compartments such as air, water, soil, and sediment. For a substance like potassium oleate, which is a salt, modeling can be complex. The partitioning behavior is largely driven by the properties of the oleate anion.

Key parameters used in these models include:

Octanol-Water Partition Coefficient (Kow): This is a measure of a chemical's hydrophobicity. For surfactants, measuring an accurate Kow is challenging due to their amphiphilic nature. heraproject.com

Water Solubility: The solubility of potassium oleate is high, but it can be significantly reduced by the presence of divalent cations like calcium and magnesium, which are common in natural waters. heraproject.com

Vapor Pressure: The vapor pressure of fatty acid salts is very low, indicating that they are not likely to partition to the atmosphere. heraproject.com

While specific partitioning models for potassium oleate were not found in the literature, general models for organic chemicals indicate that due to its long carbon chain, the oleate anion would have a tendency to partition from the water phase to organic-rich compartments like sediment and soil. nih.govresearchgate.net The fatty acid composition of lipids in organisms has been shown to not have a significant influence on the partition coefficient of neutral organic chemicals. nih.govresearchgate.net

Life Cycle Assessment and Sustainable Production Considerations

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. nih.gov

For oleochemicals like potassium oleate, which are derived from natural fats and oils, the life cycle begins with the cultivation of oil-producing crops (e.g., palm, sunflower, rapeseed). peter-greven.de Key considerations in the LCA of oleochemicals include:

Raw Material Sourcing: The use of renewable, bio-based raw materials is a significant advantage from a sustainability perspective, as it contributes to a closed carbon cycle. peter-greven.de However, the sustainability of the agricultural practices used to produce these raw materials, including land use change and impacts on biodiversity, must be considered. peter-greven.de

Use Phase: During the use phase, the biodegradability and ecotoxicity of the product are critical. As discussed, potassium oleate is readily biodegradable, which is a positive attribute.

End-of-Life: The ultimate fate of the product in the environment is considered in the end-of-life stage. For readily biodegradable substances, this stage has a lower environmental impact.

The oleochemical industry is an example of a sector that utilizes renewable resources to create a wide range of products, offering a more sustainable alternative to fossil-fuel-based chemistry. peter-greven.desustainability-directory.com The development of efficient and environmentally friendly production processes is a key aspect of green chemistry in this field.

| Life Cycle Stage | Key Sustainability Considerations |

|---|---|

| Raw Material Extraction | Use of renewable resources (vegetable oils, animal fats). peter-greven.de Sustainable agricultural practices. peter-greven.de |

| Manufacturing | Energy efficiency of the production process. Use of green chemistry principles to minimize waste. |

| Use | Readily biodegradable, reducing persistence in the environment. ewg.org |

| End-of-Life | Mineralizes to carbon dioxide and water in the environment. rivm.nl |

Evaluation of Raw Material Sourcing from Natural Origins (e.g., Vegetable Oils)

Potassium 1-carboxylatoethyl oleate, a potassium salt of a fatty acid, is fundamentally derived from raw materials of natural origin, primarily vegetable oils. The fatty acid component, oleic acid, is one of the most common monounsaturated fatty acids found in nature. Its sourcing is intrinsically linked to the cultivation and processing of various oilseed crops.

The primary feedstocks for obtaining oleic acid include a diverse range of vegetable oils. Among the most significant are:

Olive Oil: Particularly rich in oleic acid, often comprising 55-83% of its fatty acid content.

Palm Oil: A major global commodity, with oleic acid being one of its principal components. atamanchemicals.com

Sunflower Oil: High-oleic acid varieties have been specifically developed to contain levels of this fatty acid exceeding 80%.

Canola (Rapeseed) Oil: Another widely available oil with a significant oleic acid content.

Coconut Oil: While known for its saturated fats, it also contains oleic acid. google.com

Cottonseed and Castor Oils: These are also viable sources for the extraction of fatty acids used in the production of potassium salts. orst.edu

The use of these natural and renewable feedstocks aligns with several key principles of green chemistry. By utilizing plant-based oils, the production of this compound reduces the reliance on fossil fuels as a primary raw material source. This approach contributes to a more sustainable and circular economy by integrating agricultural value chains into the chemical industry.

Table 1: Common Vegetable Oil Sources for Oleic Acid

| Vegetable Oil | Typical Oleic Acid Content (%) | Renewable Source | Key Considerations |

| Olive Oil | 55-83% | Yes | Water usage in cultivation |

| High-Oleic Sunflower Oil | >80% | Yes | Agricultural land use |

| Canola (Rapeseed) Oil | 50-70% | Yes | Pest management practices |

| Palm Oil | 36-44% | Yes | Deforestation, biodiversity loss |

| Cottonseed Oil | 15-20% | Yes | Byproduct of the cotton industry |

| Castor Oil | 3-9% | Yes | Non-edible crop, reducing food competition |

Energy Efficiency and Waste Minimization in Production Processes

The production of potassium salts of fatty acids, such as this compound, is generally achieved through a process known as saponification. This chemical reaction involves the hydrolysis of triglycerides (the primary components of vegetable oils) using an alkali, in this case, potassium hydroxide (B78521). From a green chemistry perspective, the energy efficiency and waste generation of this process are of paramount importance.

The synthesis of potassium oleate can be a relatively straightforward one-pot process. echemi.com The reaction typically involves heating a mixture of oleic acid and potassium hydroxide. echemi.com While heating is required, the process is generally considered to be less energy-intensive compared to the synthesis of many synthetic surfactants. researchgate.net

Key aspects of energy efficiency and waste minimization in the production of this compound include:

Atom Economy: The saponification reaction itself has a high atom economy, as the majority of the atoms from the reactants are incorporated into the final product. The main byproduct of triglyceride saponification is glycerol, a valuable co-product with numerous industrial applications, thus minimizing waste. herts.ac.uk

Process Simplification: The direct saponification of fatty acids with potassium hydroxide is a direct and often single-step process, which can reduce the energy requirements associated with multi-step syntheses.

Byproduct Valorization: As mentioned, glycerol is a significant byproduct of saponification when starting from triglycerides. The effective separation and purification of glycerol for use in the food, pharmaceutical, and cosmetic industries is a prime example of waste minimization through byproduct valorization. Furthermore, there is research into recovering potassium salts from waste streams, such as the crude glycerol derived from biodiesel production, which further enhances the circularity of the process. rsc.org

Biodegradability of Products and Byproducts: Potassium oleate is recognized as being biodegradable. atamanchemicals.com This inherent property is a cornerstone of green chemistry, as it prevents the accumulation of persistent pollutants in the environment. The natural origins of the raw materials contribute to the ease with which microorganisms can break down the final product. orst.edu

Table 2: Green Chemistry Principles in the Production of this compound

| Green Chemistry Principle | Application in Production Process |

| Prevention | The direct synthesis route and high conversion rates minimize waste generation. |

| Atom Economy | Saponification has a high atom economy, with most reactants forming the desired product. |

| Use of Renewable Feedstocks | The process utilizes vegetable oils, which are a renewable resource. orst.edu |

| Design for Energy Efficiency | The reaction can be carried out at moderate temperatures, and process simplification reduces energy demand. google.com |

| Catalysis | While not always catalytic in the traditional sense, the use of stoichiometric bases is efficient. |

| Design for Degradation | The final product is biodegradable, preventing environmental persistence. atamanchemicals.comorst.edu |

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations: Uncharted Territory

Molecular dynamics (MD) simulations, a cornerstone of computational chemistry for studying the dynamic behavior of molecules, have been extensively applied to a wide range of surfactants. These simulations can provide invaluable insights into processes like the formation of micelles and the behavior of surfactants at interfaces. However, specific MD studies focusing on Potassium 1-carboxylatoethyl oleate (B1233923) are not found in the current body of scientific literature.

Modeling of Surfactant Adsorption at Oil-Water Interfaces

While the adsorption of various surfactants at oil-water interfaces is a well-studied phenomenon using MD simulations, no specific models or research findings for Potassium 1-carboxylatoethyl oleate have been published. Such studies would be crucial for understanding its emulsifying properties and its effectiveness in stabilizing oil-in-water or water-in-oil emulsions.

Simulation of Micelle Formation and Dynamics

Similarly, there is a gap in the literature regarding the simulation of micelle formation and dynamics specifically for this compound. Research on analogous compounds like potassium oleate has demonstrated the utility of MD in understanding micellar structures, but these findings cannot be directly extrapolated to the more complex structure of this compound.

Quantum Chemical Calculations: Awaiting Exploration

Quantum chemical calculations offer a powerful lens to examine the electronic structure and reactivity of molecules. For surfactants, these calculations can illuminate the influence of different functional groups on their behavior.

Investigation of Carboxylatoethyl Group Influence on Molecular Orbitals

An investigation into the influence of the 1-carboxylatoethyl group on the molecular orbitals of the oleate backbone would provide fundamental insights into the electronic properties and reactivity of this compound. However, no such quantum chemical studies have been reported.

Binding Energy Calculations for Surfactant-Substrate Interactions

The interaction of surfactants with various substrates is critical for their application in areas like cleaning and material science. Binding energy calculations can quantify the strength of these interactions. At present, there are no published studies that calculate the binding energies of this compound with any specific substrates.

Predictive Models for Structure-Activity Relationships: An Open Field

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable for designing new surfactants with tailored properties. These models rely on existing experimental and computational data to establish relationships between molecular structure and activity. Given the absence of dedicated studies on this compound, the development of predictive models for its performance is not yet feasible. Computational approaches are recognized as valuable in understanding the relationship between chemical structure and biological activity, a field known as Structure-Activity Relationship (SAR). dergipark.org.tr

Correlation of Molecular Structure with Surfactant Performance

Detailed theoretical studies correlating the specific molecular architecture of this compound with its performance as a surfactant are not available in the reviewed literature. Generally, the performance of a surfactant is dictated by its molecular structure, including the hydrophobic tail and the hydrophilic headgroup. mdpi.com For this compound, the oleate chain serves as the hydrophobic tail, while the potassium 1-carboxylatoethyl group constitutes the hydrophilic head.

Computational methods, such as molecular dynamics simulations, are often used to understand how surfactant molecules arrange themselves at interfaces and form micelles, which is crucial for their detergent and emulsifying actions. mdpi.com Such studies would elucidate how the size, charge, and shape of the 1-carboxylatoethyl headgroup, combined with the unsaturated oleate tail, influence key performance indicators like critical micelle concentration (CMC), surface tension reduction, and foaming stability. However, no specific studies or data tables detailing these parameters for this compound have been published.

Development of QSAR Models for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical, biological, and environmental fate of chemicals based on their molecular structure. researchgate.net These models are essential for assessing the risk of chemicals when experimental data is limited.

A search for QSAR models specifically developed for this compound did not yield any results. The development of a robust QSAR model requires a significant amount of experimental data on the environmental behavior of a series of structurally related chemicals. For anionic surfactants in general, QSAR studies have been conducted to predict properties like toxicity and biodegradability. researchgate.net These models often use molecular descriptors that quantify structural features to predict endpoints such as aquatic toxicity or potential for endocrine disruption. coventry.ac.ukresearchgate.net

Without experimental data on the biodegradability, bioaccumulation, and aquatic toxicity of this compound, the development and validation of a specific QSAR model are not feasible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Potassium 1-carboxylatoethyl oleate, and how can reaction parameters (e.g., pH, temperature) be optimized to improve purity and yield?

- Methodological Answer : Synthesis typically involves esterification of oleic acid derivatives with carboxylatoethyl groups, followed by neutralization with potassium hydroxide. To optimize yield, monitor reaction progress via FTIR spectroscopy to track ester bond formation (disappearance of -COOH peaks at ~1700 cm⁻¹) . Adjust pH (ideally 8–10) to ensure complete neutralization, and use inert atmospheres to prevent oxidation. Purification via recrystallization or column chromatography can reduce byproducts. Validate purity using NMR (¹H and ¹³C) to confirm the absence of unreacted oleic acid or ethanolamine residues .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- FTIR : Identify characteristic peaks (e.g., ester C=O at ~1740 cm⁻¹, carboxylate COO⁻ at ~1560 cm⁻¹) to distinguish from precursor compounds .

- NMR : Use ¹H NMR to confirm the presence of the carboxylatoethyl group (e.g., methylene protons adjacent to the ester at δ 4.1–4.3 ppm) and quantify purity .

- HPLC-MS : Employ reverse-phase chromatography with mass spectrometry to detect trace impurities and verify molecular weight .

Q. How can researchers quantify the adsorption behavior of this compound on mineral surfaces, and what experimental controls are critical?

- Methodological Answer : Use quartz crystal microbalance (QCM-D) or UV-Vis spectrophotometry to measure adsorption isotherms. Pre-treat mineral substrates (e.g., quartz, calcite) with acid washing to remove organic contaminants. For FTIR-based adsorption studies, ensure potassium bromide (KBr) pellets are free of residual surfactants to avoid spectral interference . Calibrate measurements with sodium or potassium oleate standards to account for carboxylatoethyl group effects .

Advanced Research Questions

Q. What explains contradictory data on the aggregation behavior of this compound in aqueous solutions compared to simpler oleate salts (e.g., sodium oleate)?

- Methodological Answer : The carboxylatoethyl group increases steric hindrance, reducing dimerization tendencies observed in potassium oleate (formation constant ~6 × 10³ kmol/m³) . To resolve contradictions:

- Perform surface tension measurements across concentration ranges (0.1–10 mM) to identify critical aggregation concentrations (CAC).

- Use small-angle X-ray scattering (SAXS) to compare micellar structures. This compound may form looser aggregates due to its branched structure, unlike rod-like sodium oleate micelles .

- Apply molecular dynamics simulations to model steric effects on packing parameters .

Q. How can researchers address discrepancies in adsorption data when studying this compound’s interaction with metal oxides (e.g., SiO₂, Al₂O₃)?

- Methodological Answer : Discrepancies often arise from competing adsorption mechanisms (e.g., electrostatic vs. hydrophobic interactions). To mitigate:

- Combine zeta potential measurements (to assess surface charge) with atomic force microscopy (AFM) to map adhesion forces .

- Use synchrotron-based X-ray absorption spectroscopy (XAS) to probe specific binding sites (e.g., carboxylate-O⁻ with metal cations) .

- Compare results with density functional theory (DFT) models to predict adsorption energetics .

Q. What statistical approaches are recommended for analyzing variability in this compound’s corrosion inhibition efficiency across experimental trials?

- Methodological Answer :

- Apply ANOVA to assess significance of variables (e.g., concentration, pH).

- Use error propagation analysis to quantify uncertainty in electrochemical impedance spectroscopy (EIS) data (e.g., charge-transfer resistance).

- Validate inhibition mechanisms (e.g., Langmuir adsorption isotherms) with Bayesian regression to account for outlier effects .

Q. How does the carboxylatoethyl group alter this compound’s role as a surfactant in multiphase systems compared to unmodified oleates?

- Methodological Answer : The carboxylatoethyl group enhances hydrophilicity, reducing interfacial tension less effectively than linear oleates. To evaluate:

- Conduct pendant drop tensiometry to compare air-water interfacial activity.

- Study emulsion stability using rheometry (e.g., shear-thinning behavior) and confocal microscopy to image droplet size distribution .

- Analyze micelle dynamics via fluorescence quenching assays with pyrene probes .

Methodological Notes

- Data Presentation : Follow guidelines from : use SI units, report uncertainties, and include raw data tables (e.g., FTIR peak intensities, adsorption capacities) with error margins.

- Safety : this compound may irritate mucous membranes; use fume hoods and PPE during synthesis .

- Computational Tools : Leverage software like Gaussian (DFT) or GROMACS (MD) for predictive modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。